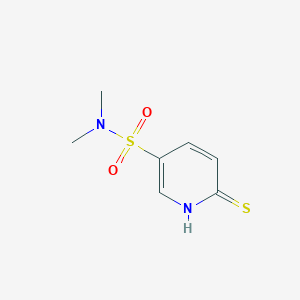

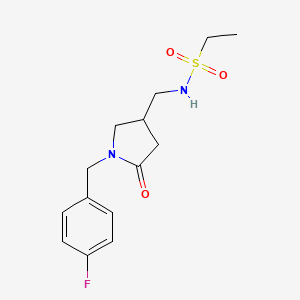

N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide, also known as DMPYS, is a chemical compound used in various scientific research applications. It is a sulfonamide derivative that has shown promising results in various fields of study.

Applications De Recherche Scientifique

Electronic Effects in Heterodimetallic Compounds

Research by Edder et al. (2000) focused on the electronic effects of electron-withdrawing sulfonamide groups in heterodimetallic compounds. They synthesized a ligand that allowed the selective introduction of a sulfonamide group, which was found to influence the affinity for lanthanide ions and soft 3d-block ions. This study contributes to understanding the electronic structure and stability of such complexes (Edder et al., 2000).

Potential Antiproliferative Agents

Bashandy et al. (2014) synthesized novel derivatives of N,N-dimethylbenzenesulfonamide and evaluated them for antiproliferative activity against the human breast cancer cell line MCF-7. This study highlights the potential of sulfonamide derivatives as antiproliferative agents in cancer research (Bashandy et al., 2014).

Self-Assembly in Supramolecular Chemistry

Tresca et al. (2016) investigated bis(sulfonamide) receptors based on a pyridine scaffold, which demonstrated the ability to form persistent dimers with various molecules. This research contributes to the field of supramolecular chemistry, particularly in the context of designing receptors and understanding their self-assembly behaviors (Tresca et al., 2016).

Synthesis of Ionic Liquid Sulfonic Acid

Moosavi‐Zare et al. (2013) reported on the synthesis and application of an ionic liquid, namely sulfonic acid functionalized pyridinium chloride. This compound was used as a catalyst in the synthesis of organic compounds, demonstrating its utility in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).

Polymorphism in Pharmaceutical Compounds

Nanubolu et al. (2014) explored the polymorphism in R-tamsulosin, a drug used in the treatment of benign prostatic hyperplasia, which contains a sulfonamide group. This study is significant in the pharmaceutical industry, particularly in understanding the impact of molecular structure on drug properties (Nanubolu et al., 2014).

Functionalization in Antibiotic Fragments

Miller et al. (2019) employed a "click-chemistry" approach to functionalize the antibiotic fragment sulfanilamide, leading to the synthesis of new complexes. This research illustrates the potential for creating novel compounds with antimicrobial activity (Miller et al., 2019).

Propriétés

IUPAC Name |

N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-9(2)13(10,11)6-3-4-7(12)8-5-6/h3-5H,1-2H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWCLTUJKJXRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNC(=S)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332249 |

Source

|

| Record name | N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24839369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

852388-77-3 |

Source

|

| Record name | N,N-dimethyl-6-sulfanylidene-1H-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)

![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)

![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)